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Cat. No.: B15574130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zopolrestat is a potent, small-molecule inhibitor of the enzyme aldose reductase (AR),

belonging to the carboxylic acid class of inhibitors. It was developed to target the polyol

pathway, a metabolic route that becomes particularly active during hyperglycemic conditions

and is strongly implicated in the pathogenesis of diabetic complications. This document

provides a comprehensive technical overview of the basic properties of Zopolrestat, including

its chemical characteristics, mechanism of action, quantitative biological data, and its effects on

relevant signaling pathways. Detailed experimental protocols for its evaluation are also

provided to support further research and development.

Core Properties of Zopolrestat
Zopolrestat, also known by its development code CP-73850, is a well-characterized inhibitor of

aldose reductase.[1] Its fundamental properties are summarized in the table below.
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Property Value Reference

IUPAC Name

2-(4-oxo-3-{[5-

(trifluoromethyl)-1,3-

benzothiazol-2-yl]methyl}-3,4-

dihydrophthalazin-1-yl)acetic

acid

[1][2]

Synonyms
CP-73850, Zopolrestatum,

Alond, Xedia
[1][3]

CAS Number 110703-94-1 [1][2][4]

Molecular Formula C₁₉H₁₂F₃N₃O₃S [1][2][4]

Molecular Weight 419.38 g/mol [1][2]

Appearance Solid powder [1]

Solubility Soluble in DMSO, not in water [1]

Below is the 2D chemical structure of Zopolrestat.

Mechanism of Action and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[5] Under normal

glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in states

of hyperglycemia, the increased intracellular glucose concentration drives a significant flux

through this pathway. Aldose reductase catalyzes the NADPH-dependent reduction of glucose

to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that

consumes NAD⁺.
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The overactivation of the polyol pathway contributes to diabetic complications through several

mechanisms:

Osmotic Stress: The accumulation of sorbitol, an osmolyte, leads to osmotic stress and

subsequent cellular damage.[5]

Redox Imbalance: The increased consumption of NADPH by aldose reductase can deplete

cellular stores of this crucial cofactor. This depletion impairs the regeneration of reduced

glutathione (GSH), a major intracellular antioxidant, thereby increasing susceptibility to

oxidative stress.[6] The concomitant increase in the NADH/NAD⁺ ratio can inhibit key

glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4]

Formation of Advanced Glycation End Products (AGEs): The fructose produced can be

phosphorylated and subsequently broken down into potent glycating agents like 3-

deoxyglucosone, which contribute to the formation of AGEs.[5]

Zopolrestat exerts its therapeutic effect by potently inhibiting aldose reductase, thereby

blocking the conversion of glucose to sorbitol and mitigating the downstream pathological

consequences of the activated polyol pathway.

Figure 1: The Polyol Pathway and the inhibitory action of Zopolrestat.

Quantitative Biological Data
Zopolrestat is a highly potent inhibitor of aldose reductase, with IC₅₀ values in the nanomolar

range. Its efficacy has been demonstrated against aldose reductase from various species and

tissues.

Parameter Value
Enzyme
Source

Substrate Reference

IC₅₀ 1.9 nM Human Placenta - [7]

IC₅₀ 41 nM Rat Lens
DL-

Glyceraldehyde

IC₅₀ 3.1 nM Not Specified - [8]

Ki 19 nM Not Specified - [7]
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Selectivity Profile

An important consideration for aldose reductase inhibitors is their selectivity over the closely

related enzyme aldehyde reductase (ALR1). ALR1 plays a crucial role in detoxifying reactive

aldehydes. Non-selective inhibition of ALR1 can lead to undesirable side effects. While

Zopolrestat is a potent AR inhibitor, some studies suggest it may have off-target effects on

ALR1. This has led to the development of newer generation inhibitors with improved selectivity.

Impact on Signaling Pathways
The inhibition of aldose reductase by Zopolrestat has significant downstream effects on cellular

signaling, primarily by mitigating the consequences of hyperglycemia-induced oxidative stress

and inflammation.

Oxidative Stress Signaling

By blocking the polyol pathway, Zopolrestat prevents the depletion of NADPH, thereby

preserving the capacity of glutathione reductase to regenerate reduced glutathione (GSH). This

helps to maintain the cellular redox balance and reduces the accumulation of reactive oxygen

species (ROS). Studies have shown that Zopolrestat can prevent hyperglycemia-induced

superoxide production in vascular tissues.[3]

Inflammatory Signaling

Aldose reductase has been implicated in the mediation of inflammatory signaling cascades.

The products of lipid peroxidation, which are increased during oxidative stress, can be

converted by AR into signaling molecules that activate protein kinase C (PKC) and

subsequently transcription factors like NF-κB. Zopolrestat has been shown to inhibit the

production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to

inflammatory stimuli by downregulating ROS/PKC-dependent NF-κB and MAPK signaling

pathways.[2]
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Figure 2: Zopolrestat's impact on oxidative stress and inflammatory signaling.

Experimental Protocols
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In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard method for determining the in vitro inhibitory activity of

compounds like Zopolrestat against aldose reductase. The assay measures the decrease in

absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

Purified aldose reductase enzyme

Sodium phosphate buffer (e.g., 0.067 M, pH 6.2)

NADPH solution (e.g., 0.15 mM)

DL-glyceraldehyde (substrate, e.g., 10 mM)

Zopolrestat (or other test inhibitor) dissolved in DMSO

96-well UV-transparent microplate or quartz cuvettes

Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

Prepare Reagents: Prepare working solutions of the buffer, NADPH, and substrate. Prepare

serial dilutions of Zopolrestat to achieve a range of final assay concentrations. Ensure the

final DMSO concentration is consistent across all wells and does not exceed 1%.

Assay Setup: In a 96-well plate, add the following to each well:

Phosphate buffer

NADPH solution

Zopolrestat solution (or vehicle for control wells)

Aldose reductase enzyme solution
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Pre-incubation: Mix the components gently and pre-incubate the plate at a controlled

temperature (e.g., 37°C) for 10-15 minutes.

Initiate Reaction: Start the reaction by adding the DL-glyceraldehyde substrate to all wells.

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm

at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis:

Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic

curve.

Calculate the percentage of inhibition for each Zopolrestat concentration relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the Zopolrestat concentration and use

non-linear regression to determine the IC₅₀ value.
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Figure 3: Workflow for the in vitro aldose reductase inhibition assay.

Conclusion
Zopolrestat is a potent and well-studied inhibitor of aldose reductase that has been

instrumental in understanding the role of the polyol pathway in diabetic complications. Its ability
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to mitigate hyperglycemia-induced osmotic and oxidative stress, as well as downstream

inflammatory signaling, highlights the therapeutic potential of aldose reductase inhibition. While

challenges related to selectivity and clinical efficacy have been noted for first-generation

inhibitors, the foundational knowledge gained from compounds like Zopolrestat continues to

guide the development of new and improved therapeutic agents for diabetes and other

inflammatory conditions. This technical guide provides a core repository of information to aid

researchers in their ongoing efforts in this critical area of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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